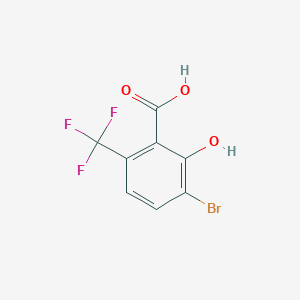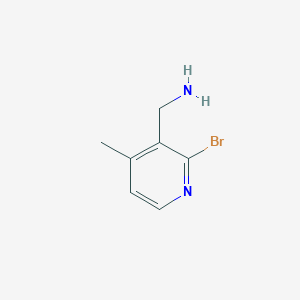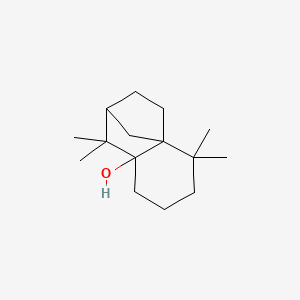
8aH-2,4a-methanonaphthalen-8a-ol, octahydro-1,1,5,5-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8aH-2,4a-Methanonaphthalen-8a-ol, octahydro-1,1,5,5-tetramethyl- is an organic compound with the molecular formula C15H26O and a molecular weight of 222.37 g/mol . This compound is known for its woody, green, mossy, fir, balsamic, and patchouli-like odor . It is used in various applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 8aH-2,4a-Methanonaphthalen-8a-ol, octahydro-1,1,5,5-tetramethyl- can be achieved through several methods. One common method involves the alkylation of cresol (4-methylphenol) to produce the desired product . The reaction conditions typically include the use of an alkylating agent and a catalyst under controlled temperature and pressure conditions. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production.
Analyse Chemischer Reaktionen
8aH-2,4a-Methanonaphthalen-8a-ol, octahydro-1,1,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
8aH-2,4a-Methanonaphthalen-8a-ol, octahydro-1,1,5,5-tetramethyl- has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in understanding biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Wirkmechanismus
The mechanism of action of 8aH-2,4a-Methanonaphthalen-8a-ol, octahydro-1,1,5,5-tetramethyl- involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of enzyme activity and receptor binding.
Vergleich Mit ähnlichen Verbindungen
8aH-2,4a-Methanonaphthalen-8a-ol, octahydro-1,1,5,5-tetramethyl- can be compared with similar compounds such as:
Isolongifolene: Another compound with a similar structure but different odor and chemical properties.
Isolongifolanone: A stereoisomer with distinct physical and chemical characteristics.
The uniqueness of 8aH-2,4a-Methanonaphthalen-8a-ol, octahydro-1,1,5,5-tetramethyl- lies in its specific odor profile and its applications as a stabilizer in polymer materials.
Eigenschaften
CAS-Nummer |
88644-30-8 |
|---|---|
Molekularformel |
C15H26O |
Molekulargewicht |
222.37 g/mol |
IUPAC-Name |
2,2,8,8-tetramethyl-octahydro-1H-2,4a-methanonapthalen-9-ol |
InChI |
InChI=1S/C15H26O/c1-12(2)7-5-8-15(16)13(3,4)11-6-9-14(12,15)10-11/h11,16H,5-10H2,1-4H3 |
InChI-Schlüssel |
CCMWYZQSEJEAEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC2(C13CCC(C3)C2(C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


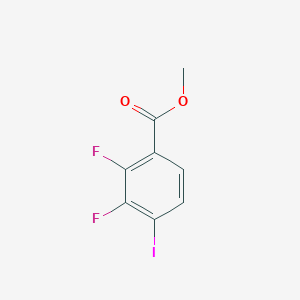
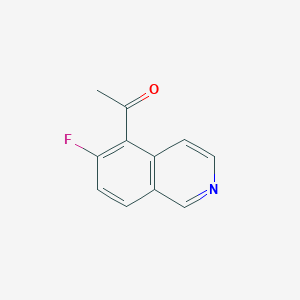
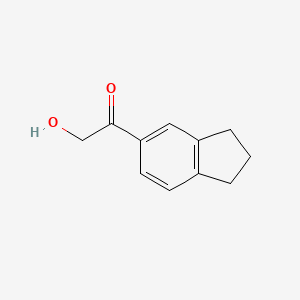
![methyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-propan-2-ylhexanoate](/img/structure/B12847576.png)
![(3AR,6AS)-Tert-butyl 6-benzylhexahydropyrrolo[2,3-B]pyrrole-1(2H)-carboxylate](/img/structure/B12847587.png)
![4-[4-(Hydroxymethyl)phenoxy]butanoic acid](/img/structure/B12847592.png)
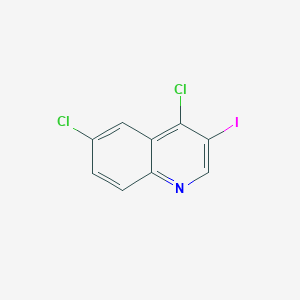
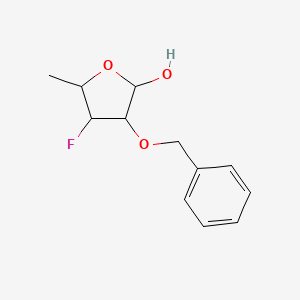
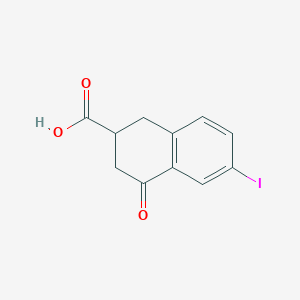
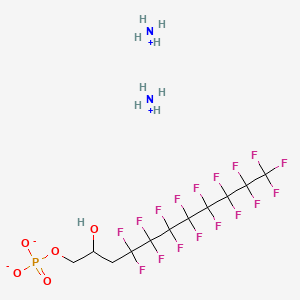

![4-[[4-(dimethylamino)phenyl]diazenyl]-N-(2-methylsulfonothioyloxyethyl)benzenesulfonamide](/img/structure/B12847635.png)
